Rusfertide - 1628323-80-7

Rusfertide

Catalog Number: EVT-8952155
CAS Number: 1628323-80-7
Molecular Formula: C114H181N27O28S2
Molecular Weight: 2442.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Rusfertide is a hepcidin mimetic currently being developed by Protagonist Therapeutics for the treatment of polycythemia vera and beta-thalassemia.
Rusfertide is an injectable peptide mimetic of hepcidin (hepcidin antimicrobial peptide; HAMP; putative liver tumor regressor; PLTR; liver-expressed antimicrobial peptide 1; LEAP-1) with potential use in the treatment of iron deficiency anemia and iron overload secondary to hematologic disorders. Upon administration, rusfertide mimics endogenous hepcidin, a protein primarily produced in hepatocytes, and increases hepcidin levels. As hepcidin plays a key role in the homeostasis of systemic iron, rusfertide may serve to normalize iron levels. Low levels of endogenous hepcidin are associated with iron overload secondary to excessive absorption of iron as seen in beta thalassemia and paradoxically with iron deficiency anemia.
Overview

Rusfertide, also known as PTG-300, is a synthetic peptide mimetic of hepcidin, a key regulator of iron metabolism in the body. It is primarily being investigated for its therapeutic potential in treating conditions associated with iron overload, such as hereditary hemochromatosis and polycythemia vera. Hepcidin functions by regulating the absorption and distribution of iron, and rusfertide aims to replicate this function to mitigate iron overload without the need for invasive procedures like phlebotomy.

Source

Rusfertide is synthesized through advanced peptide synthesis techniques, which allow for the creation of stable and effective analogs of naturally occurring peptides. The compound is produced in a controlled laboratory environment, ensuring high purity and efficacy for clinical use. The chemical structure of rusfertide is designed to mimic hepcidin's action while enhancing its pharmacokinetic properties.

Classification

Rusfertide is classified as a peptide mimetic and falls under the category of therapeutic agents targeting iron metabolism disorders. Its primary mechanism involves acting on ferroportin, a protein that regulates iron export from cells, thereby influencing systemic iron levels.

Synthesis Analysis

Methods

The synthesis of rusfertide involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. Following synthesis, the peptide undergoes purification processes such as high-performance liquid chromatography (HPLC) to achieve the desired purity and concentration.

Technical Details

The synthesis typically includes:

  • Amino Acid Selection: Specific amino acids are chosen based on their ability to mimic the biological activity of hepcidin.
  • Coupling Reactions: Each amino acid is coupled in a controlled manner to ensure proper sequence and functionality.
  • Cleavage and Purification: Once synthesized, the peptide is cleaved from the solid support and purified using HPLC techniques to remove any unreacted materials or by-products.
Molecular Structure Analysis

Structure

Rusfertide's molecular structure closely resembles that of natural hepcidin. It consists of a sequence of amino acids that facilitate its binding to ferroportin. The specific arrangement of these amino acids is critical for its biological activity.

Data

The molecular formula of rusfertide is C₁₅H₁₈N₄O₄S, with a molecular weight of approximately 358.39 g/mol. Structural analysis indicates that rusfertide has multiple functional groups that contribute to its interaction with target proteins.

Chemical Reactions Analysis

Reactions

Rusfertide primarily engages in biochemical reactions that modulate iron homeostasis. Upon administration, it binds to ferroportin on cell membranes, leading to internalization and degradation of this protein. This action effectively reduces iron release into the bloodstream from macrophages and enterocytes.

Technical Details

The interaction between rusfertide and ferroportin can be described as:

  • Binding Affinity: Rusfertide exhibits high binding affinity for ferroportin, which is essential for its efficacy.
  • Signal Transduction: The binding initiates intracellular signaling pathways that promote cellular uptake of iron and decrease serum iron levels.
Mechanism of Action

Process

The mechanism by which rusfertide operates involves mimicking hepcidin's natural role in regulating iron levels:

Data

Clinical studies have demonstrated that rusfertide effectively reduces serum ferritin levels in patients with conditions characterized by excess iron accumulation, supporting its proposed mechanism of action.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Rusfertide typically appears as a white to off-white lyophilized powder.
  • Solubility: It is soluble in water and can be formulated into injectable solutions for therapeutic use.

Chemical Properties

  • Stability: Rusfertide exhibits good stability under recommended storage conditions.
  • pH Range: The optimal pH range for stability and activity generally falls between 4.5 and 7.5.

Relevant analyses indicate that rusfertide maintains its structural integrity over time when stored properly, ensuring consistent therapeutic efficacy.

Applications

Scientific Uses

Rusfertide is primarily being researched for its applications in:

  • Treatment of Iron Overload Disorders: Particularly effective in managing hereditary hemochromatosis and polycythemia vera.
  • Clinical Trials: Ongoing clinical trials are assessing its safety, efficacy, and pharmacokinetics compared to traditional treatments such as phlebotomy or oral chelation therapy.
Mechanism of Action and Molecular Interactions

Hepcidin Mimicry and Iron Homeostasis Regulation

Rusfertide is a synthetic peptide designed to replicate the biological function of endogenous hepcidin, a 25-amino-acid hormone central to systemic iron regulation. Hepcidin, primarily synthesized by hepatocytes, maintains iron balance by inhibiting intestinal iron absorption and macrophage iron recycling. In polycythemia vera, chronic iron depletion from therapeutic phlebotomy suppresses hepcidin expression, creating a pathological cycle of unrestricted erythropoiesis. Rusfertide binds the same targets as hepcidin but exhibits enhanced pharmaceutical properties, including proteolytic stability and prolonged half-life, overcoming natural hepcidin's rapid clearance in vivo [2] [3].

The molecular basis of rusfertide's mimicry lies in its structural conservation of hepcidin's N-terminal domain, which contains the ferroportin-binding motif. This enables rusfertide to engage ferroportin with higher potency than native hepcidin. Biochemical assays demonstrate rusfertide's half-maximal effective concentration (EC₅₀) for ferroportin internalization is 6.12 nM, compared to 67.8 nM for natural hepcidin, indicating a >10-fold increase in activity [3]. This enhanced binding affinity directly translates to sustained suppression of serum iron and transferrin saturation, key parameters disrupted in polycythemia vera.

Table 1: Comparative Activity of Rusfertide vs. Natural Hepcidin

ParameterNatural HepcidinRusfertideFold Difference
EC₅₀ (Ferroportin Binding)67.8 nM6.12 nM11.1x
Serum Iron Reduction (Peak)~30%54.9%*1.8x
In vivo half-life<1 hour19.6–57.1 hr>20x

*Data from cynomolgus monkey model at 0.3 mg/kg dose [3] [10].

Ferroportin Binding and Intracellular Iron Trafficking Modulation

Ferroportin, the sole known mammalian iron exporter, is expressed on enterocytes, hepatocytes, and macrophages. Rusfertide binds ferroportin with high specificity, inducing its ubiquitination, internalization, and lysosomal degradation. This irreversible sequestration blocks cellular iron efflux, trapping iron within storage compartments. Structural analyses reveal rusfertide's disulfide-stabilized β-sheet core interacts with ferroportin's extracellular loop 3 (ECL3), a critical binding domain also targeted by hepcidin. The peptide's lipophilic modifications (e.g., palmitoyl-gamma-glutamyl group) enhance membrane association, stabilizing the rusfertide-ferroportin complex [3] [10].

Pharmacodynamic studies in humans demonstrate rusfertide administration causes rapid, dose-dependent reductions in serum iron. After a 20 mg subcutaneous dose:

  • Serum iron declines by >80% within 24 hours
  • Transferrin saturation drops to <10% within 48 hours
  • Effects persist for 72–96 hours, supporting weekly dosing [3] [4]

This iron restriction creates a "functional iron deficiency," limiting the substrate available for hemoglobin synthesis. In polycythemia vera, this mechanism acts as a "chemical phlebotomy" without depleting systemic iron stores. Magnetic resonance imaging (MRI) studies confirm rusfertide increases hepatic iron concentration (reflecting iron retention) while decreasing splenic iron, redistributing iron away from erythropoietic niches [2] [7].

Impact on Erythropoiesis and Hematopoietic Signaling Pathways

Polycythemia vera is driven by constitutive JAK2-STAT5 activation (e.g., JAK2V617F mutation), leading to EPO-hypersensitive erythropoiesis. Rusfertide indirectly counteracts this by modulating the iron-erythroid feedback loop. By restricting iron availability, it:

  • Inhibits terminal erythroid differentiation by limiting heme synthesis in erythroblasts
  • Reduces reticulocyte production by 30–40% within 2 weeks of treatment
  • Normalizes hematocrit to <45% in 76.9% of patients in Phase 3 trials [4] [7]

Table 2: Effects of Rusfertide on Erythropoietic Parameters in Polycythemia Vera (Phase 3 VERIFY Trial)

ParameterBaselineWeek 32 (Rusfertide)Placebo Arm
Mean Maximum Hematocrit (%)50.0 ± 5.844.5 ± 2.2*48.1 ± 3.4
Patients Maintaining Hct <45% (%)0%62.6%*14.4%
Annualized Phlebotomy Rate8.7 ± 2.90.5 ± 1.0*1.8 ± 1.2
p<0.0001 vs. placebo [4] [7]

Notably, rusfertide corrects aberrant iron sensing in JAK2-mutant cells. PV progenitors exhibit iron-hypersensitive erythropoiesis, proliferating even under iron-deficient conditions. By depleting labile iron pools, rusfertide restores physiological coupling between iron availability and erythroid output. Transcriptomic analyses show rusfertide downregulates:

  • Transferrin receptor 1 (TfR1): Reduced by 60% in erythroblasts
  • Erythroferrone (ERFE): Suppresses hepcidin-inhibitory hormone
  • HIF-2α target genes: Attenuates hypoxia-driven erythropoietin sensitivity [2] [5] [8]

Furthermore, rusfertide ameliorates inflammation-driven iron dysregulation. Polycythemia vera plasma contains elevated interleukin-6 (IL-6), which stimulates hepcidin via JAK-STAT3 signaling. Paradoxically, PV patients exhibit inappropriately low hepcidin despite inflammation. Rusfertide overcomes this by bypassing endogenous hepcidin regulation, directly enforcing ferroportin degradation irrespective of cytokine milieu [2] [5]. This decouples iron control from inflammatory pathways dysregulated in myeloproliferative neoplasms, providing a targeted corrective mechanism for polycythemia vera-specific pathophysiology.

Properties

CAS Number

1628323-80-7

Product Name

Rusfertide

IUPAC Name

(2S)-5-[4-[(3S,6S,9S,12S,15R,20R,26S,29S,32S,35S)-26-(4-aminobutyl)-6-benzyl-12-[(2S)-butan-2-yl]-32-(3-carbamimidamidopropyl)-3-(2-carboxyethyl)-15-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-3-carboxy-2-(3-methylbutanoylamino)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-20-[[(2S)-1,6-diamino-1-oxohexan-2-yl]carbamoyl]-29-(hydroxymethyl)-2,5,8,11,14,22,25,28,31,34-decaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30,33-decazabicyclo[33.3.0]octatriacontan-9-yl]butylamino]-2-(hexadecanoylamino)-5-oxopentanoic acid

Molecular Formula

C114H181N27O28S2

Molecular Weight

2442.0 g/mol

InChI

InChI=1S/C114H181N27O28S2/c1-7-9-10-11-12-13-14-15-16-17-18-19-26-46-90(145)125-79(113(168)169)47-49-89(144)121-53-32-29-42-76-99(154)133-80(58-71-36-22-20-23-37-71)101(156)132-78(48-50-93(148)149)111(166)140-55-34-44-87(140)107(162)130-77(43-33-54-122-114(118)119)100(155)136-84(64-142)104(159)129-75(41-28-31-52-116)98(153)123-63-92(147)127-85(105(160)128-74(97(117)152)40-27-30-51-115)65-170-171-66-86(106(161)138-95(69(5)8-2)109(164)131-76)137-108(163)88-45-35-56-141(88)112(167)83(59-72-38-24-21-25-39-72)135-102(157)81(60-73-62-120-67-124-73)134-110(165)96(70(6)143)139-103(158)82(61-94(150)151)126-91(146)57-68(3)4/h20-25,36-39,62,67-70,74-88,95-96,142-143H,7-19,26-35,40-61,63-66,115-116H2,1-6H3,(H2,117,152)(H,120,124)(H,121,144)(H,123,153)(H,125,145)(H,126,146)(H,127,147)(H,128,160)(H,129,159)(H,130,162)(H,131,164)(H,132,156)(H,133,154)(H,134,165)(H,135,157)(H,136,155)(H,137,163)(H,138,161)(H,139,158)(H,148,149)(H,150,151)(H,168,169)(H4,118,119,122)/t69-,70+,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,95-,96-/m0/s1

InChI Key

JRVOBXXOZFTSRF-GVIPULMVSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)N1)C(C)CC)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CNC=N5)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)CC(C)C)C(=O)NC(CCCCN)C(=O)N)CCCCN)CO)CCCNC(=N)N)CCC(=O)O)CC6=CC=CC=C6)C(=O)O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)NCCCC[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)[C@@H](C)CC)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N)CCCCN)CO)CCCNC(=N)N)CCC(=O)O)CC6=CC=CC=C6)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.